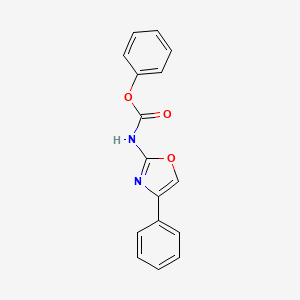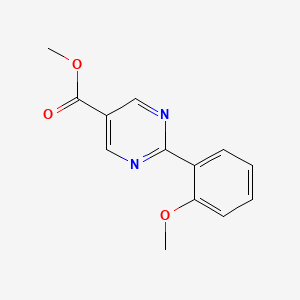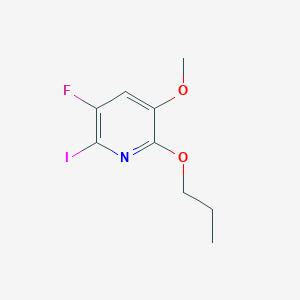
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is a heterocyclic aromatic compound that contains fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach includes the following steps:
Fluorination: Introduction of the fluorine atom at the 3-position of the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of the iodine atom at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Methoxylation: Introduction of the methoxy group at the 5-position using methanol and a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Propoxylation: Introduction of the propoxy group at the 6-position using propanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (fluorine and iodine).
Oxidation and Reduction: The methoxy and propoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Electrophilic Substitution: Iodine monochloride (ICl), N-iodosuccinimide (NIS).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or other coupled products.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound can be used in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Similar in structure but lacks the iodine and propoxy groups.
3-Chloro-2-fluoro-6-iodo-5-methylphenol: Contains similar halogen substituents but differs in the aromatic ring structure.
Uniqueness
3-Fluoro-2-iodo-5-methoxy-6-propoxypyridine is unique due to the combination of fluorine, iodine, methoxy, and propoxy substituents on a pyridine ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H11FINO2 |
|---|---|
Molekulargewicht |
311.09 g/mol |
IUPAC-Name |
3-fluoro-2-iodo-5-methoxy-6-propoxypyridine |
InChI |
InChI=1S/C9H11FINO2/c1-3-4-14-9-7(13-2)5-6(10)8(11)12-9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XHALWWIVTPEFFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC(=C(C=C1OC)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


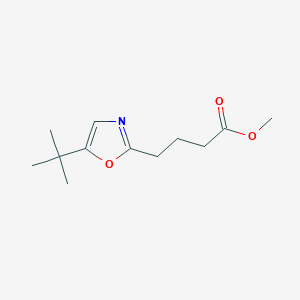


![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
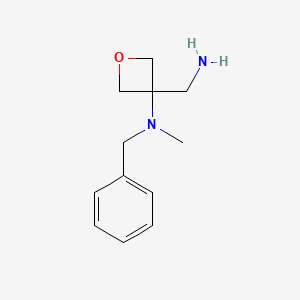
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)

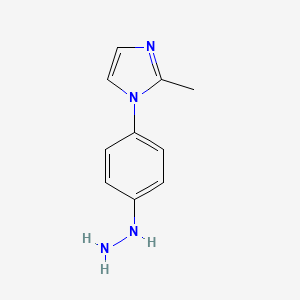
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
